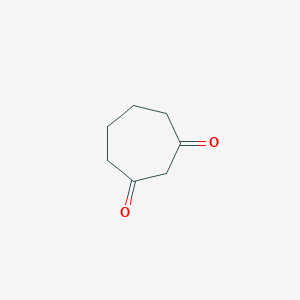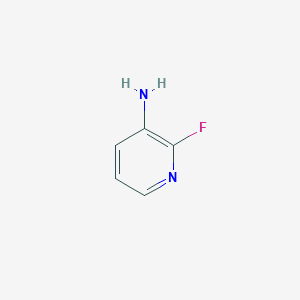
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-on
Übersicht
Beschreibung
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C11H13NO It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group
Wissenschaftliche Forschungsanwendungen
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs targeting specific enzymes and receptors.
Material Science: The compound is used in the synthesis of polymers and other materials with unique electronic and optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one typically involves the condensation of benzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes a rearrangement to yield the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), Amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Aminated compounds
Wirkmechanismus
The mechanism of action of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-3-(dimethylamino)acrylate: Similar in structure but with an ester group instead of a ketone.
(E)-3-(dimethylamino)-2-propenoic acid: Similar structure with a carboxylic acid group.
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-ol: Similar structure with an alcohol group instead of a ketone.
Uniqueness
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is unique due to its combination of a conjugated enone system and a dimethylamino group. This combination imparts distinct electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1201-93-0 | |
| Record name | (E)-3-Dimethylamino-1-phenyl-propenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing pyrazolylthienopyrimidine derivatives?
A1: Pyrazolylthienopyrimidine derivatives have demonstrated potential as inhibitors of the IL-6/STAT3 pathway []. Interleukin-6 (IL-6) is a cytokine that plays a significant role in inflammation. When IL-6 binds to its receptor, it triggers the activation of the STAT3 protein. Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Therefore, inhibiting the IL-6/STAT3 pathway is a promising strategy for developing new treatments for these conditions.
Q2: What is the role of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in this synthesis?
A2: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one serves as a key reactant in the synthesis of pyrazolylthienopyrimidine derivatives. Specifically, it reacts with 4-hydrazinothienopyrimidines to form the desired pyrazole ring, which is a critical structural component for the biological activity of these compounds []. The reaction can produce both 1,3- and 1,5-regioisomers of the pyrazole, with the 1,5-isomer being the desired product for IL-6/STAT3 inhibition.
Q3: How does the reaction with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one influence the regioselectivity of pyrazole formation, and how can this be optimized?
A3: The reaction of 4-hydrazinothienopyrimidines with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one can lead to the formation of both 1,3- and 1,5-disubstituted pyrazole isomers. Research suggests that using hydrochloric acid as a catalyst and ethanol as the solvent significantly favors the formation of the desired 1,5-isomer []. This highlights the importance of optimizing reaction conditions to achieve the desired regioselectivity for maximizing the yield of the target pyrazolylthienopyrimidine derivative.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)












